molecular formula C7H12FN B3141526 Exo-3-fluoro-8-azabicyclo[3.2.1]octane CAS No. 478866-39-6

Exo-3-fluoro-8-azabicyclo[3.2.1]octane

Cat. No.: B3141526
CAS No.: 478866-39-6
M. Wt: 129.18 g/mol
InChI Key: ZINCMMJRJYWZGL-DGUCWDHESA-N
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Description

Exo-3-fluoro-8-azabicyclo[3.2.1]octane is a bicyclic compound that features a fluorine atom at the 3-position and a nitrogen atom within the bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-3-fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Exo-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom at the 3-position can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Exo-3-fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Exo-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Exo-3-fluoro-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its non-fluorinated counterparts.

Properties

IUPAC Name

(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCMMJRJYWZGL-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268435
Record name (3-exo)-3-Fluoro-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478866-39-6
Record name (3-exo)-3-Fluoro-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Reactant of Route 3
Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Reactant of Route 4
Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Reactant of Route 5
Exo-3-fluoro-8-azabicyclo[3.2.1]octane
Reactant of Route 6
Exo-3-fluoro-8-azabicyclo[3.2.1]octane

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